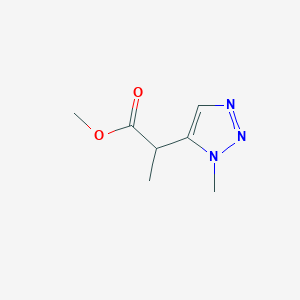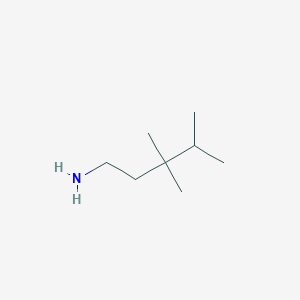![molecular formula C6H6N2O4 B13269884 2-[(6-Oxo-1,6-dihydropyrimidin-4-yl)oxy]acetic acid](/img/structure/B13269884.png)
2-[(6-Oxo-1,6-dihydropyrimidin-4-yl)oxy]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(6-Oxo-1,6-dihydropyrimidin-4-yl)oxy]acetic acid is a chemical compound with the molecular formula C6H6N2O4 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-Oxo-1,6-dihydropyrimidin-4-yl)oxy]acetic acid typically involves the reaction of pyrimidine derivatives with acetic acid or its derivatives. One common method involves the use of pyrimidine-4,6-dione as a starting material, which undergoes a nucleophilic substitution reaction with chloroacetic acid under basic conditions to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above, including the use of continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(6-Oxo-1,6-dihydropyrimidin-4-yl)oxy]acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.
Substitution: Nucleophilic substitution reactions can replace the acetic acid moiety with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-[(6-Oxo-1,6-dihydropyrimidin-4-yl)oxy]acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound can be used in studies of enzyme inhibition and as a ligand in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(6-Oxo-1,6-dihydropyrimidin-4-yl)oxy]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context. For example, it may inhibit enzymes involved in pyrimidine metabolism, thereby affecting cellular processes that rely on these pathways .
Comparison with Similar Compounds
Similar Compounds
2-(6-Oxo-1,6-dihydropyrimidin-1-yl)acetic acid: This compound is structurally similar but differs in the position of the acetic acid moiety.
2-(4-(5-CN-2-mercapto-6-oxo-1,6-dihydropyrimidin-4-yl)PhO)-N,N-diethylacetamide: Another derivative with different functional groups attached to the pyrimidine ring.
Uniqueness
2-[(6-Oxo-1,6-dihydropyrimidin-4-yl)oxy]acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C6H6N2O4 |
|---|---|
Molecular Weight |
170.12 g/mol |
IUPAC Name |
2-[(6-oxo-1H-pyrimidin-4-yl)oxy]acetic acid |
InChI |
InChI=1S/C6H6N2O4/c9-4-1-5(8-3-7-4)12-2-6(10)11/h1,3H,2H2,(H,10,11)(H,7,8,9) |
InChI Key |
GLVJAHIZCLEADS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=CNC1=O)OCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-3-sulfonyl chloride](/img/structure/B13269807.png)
![2-[(4-Fluorophenoxy)methyl]piperidine](/img/structure/B13269808.png)



![Tricyclo[5.2.1.0,2,6]decane-8-sulfonyl chloride](/img/structure/B13269825.png)

![3-(2,4-Dimethylbenzo[4,5]imidazo[1,2-a]pyrimidin-3-yl)propanoic acid](/img/structure/B13269844.png)
![(2-Ethoxyethyl)[(4-fluoro-3-methylphenyl)methyl]amine](/img/structure/B13269851.png)





